N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c1-35-21-11-5-4-10-19(21)28-23(33)15-37-26-30-18-9-3-2-8-17(18)24-29-20(25(34)31(24)26)13-22(32)27-14-16-7-6-12-36-16/h2-12,20H,13-15H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNQVGRXESQCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound features several notable structural components:
- Aromatic ring : The 2-methoxyphenyl group enhances lipophilicity and biological activity.
- Imidazoquinazoline core : Known for various biological activities, including anticancer and antimicrobial effects.
- Thiophene moiety : Imparts additional pharmacological properties and stability.
The molecular formula is with a molecular weight of approximately 347.42 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in the imidazoquinazoline class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is particularly noteworthy as it has been associated with enhanced antibacterial effects. In vitro studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence that compounds related to this structure exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, providing a basis for their use in treating inflammatory diseases .
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study evaluated a series of imidazoquinazolines for their cytotoxicity against MCF-7 breast cancer cells. Compounds showed IC50 values ranging from 10 to 30 µM, indicating significant potency .
- Another investigation into similar compounds revealed mechanisms involving apoptosis induction through caspase activation pathways.
- Antimicrobial Activity :
- Anti-inflammatory Mechanisms :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown IC50 values ranging from 10 to 30 µM against MCF-7 breast cancer cells, indicating substantial potency in inducing cell death through apoptosis mechanisms involving caspase activation pathways .
Antimicrobial Properties
The compound also demonstrates promising antimicrobial activity:
- Broad-Spectrum Activity : Similar structures have been shown to be effective against both Gram-positive and Gram-negative bacteria. The thiophene ring enhances antibacterial effects by potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties:
- Mechanisms of Action : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the pathogenesis of various inflammatory diseases .
Anticancer Efficacy
- A study evaluated a series of imidazoquinazolines for their cytotoxicity against MCF-7 breast cancer cells, revealing significant potency with IC50 values between 10 to 30 µM.
- Another investigation highlighted the mechanisms of apoptosis induction through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .
Antimicrobial Activity
Research on related compounds has documented their effectiveness against a range of bacterial strains, with findings suggesting that structural modifications can enhance their antimicrobial properties .
Anti-inflammatory Mechanisms
Studies have indicated that compounds similar to this compound can reduce inflammation markers in vitro, supporting their potential use in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[1,2-c]Quinazolinone Derivatives
N-[(2-Chlorophenyl)Methyl]-2-{[3-Oxo-2-({[(Thiophen-2-yl)Methyl]Carbamoyl}Methyl)-2H,3H-Imidazo[1,2-c]Quinazolin-5-yl]Sulfanyl}Acetamide ()
- Structural similarity: Shares the imidazo[1,2-c]quinazolinone core and thiophen-2-ylmethyl carbamoyl group.
- Key difference : Substitution of 2-methoxyphenyl with 2-chlorophenylmethyl.
- Impact: Electron effects: Chloro (electron-withdrawing) vs. Molecular weight: 552.1 g/mol () vs. target compound (estimated ~540–560 g/mol). Bioactivity: Chloro substituents may enhance cytotoxicity but reduce solubility compared to methoxy .
Quinazolinone-Thioacetamide Derivatives ()
Compounds 5–18 feature a 4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl thioacetamide scaffold. Selected examples:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, NMR) |
|---|---|---|---|---|
| 5 | Phenyl | 87 | 269.0 | IR: 1664 cm⁻¹ (C=O); 1H-NMR: δ 7.81–7.92 (ArH) |
| 6 | 2-Tolyl | 80 | 251.5 | Similar to 5, with δ 2.30 (CH3) |
| 8 | 4-Tolyl | 91 | 315.5 | Higher melting point due to para substitution |
| 9 | 2-Ethylphenyl | 68 | 170.5 | Lower melting point with ethyl group |
Comparison with target compound :
- Core differences: The target compound’s imidazo[1,2-c]quinazolinone core is more rigid than the dihydroquinazolinone in .
- Functional groups : Sulfamoyl () vs. thiophen-2-ylmethyl carbamoyl (target) may lead to divergent biological targets (e.g., sulfamoyl for carbonic anhydrase inhibition vs. thiophene for kinase modulation).
- Synthetic yields : Target compound’s yield is unreported, but shows yields correlate with substituent steric effects (e.g., 91% for 4-tolyl vs. 68% for 2-ethylphenyl) .
Functional Group Analogues
Thieno[3,2-d]Pyrimidinone Derivatives ()
2-[[3-(4-Methylphenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Acetamide
- Structural parallels : Sulfanyl-acetamide linkage and aromatic substituents (4-methylphenyl).
- Differences: Thieno[3,2-d]pyrimidinone core vs. imidazo[1,2-c]quinazolinone.
- Bioactivity relevance: Thieno-pyrimidinones are associated with anticancer activity, suggesting the target compound may share similar mechanisms .
Triazole-Thioacetamides ()
N'-Substituted 2-((5-(Thiophen-2-ylMethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazides
- Common features : Thiophene and sulfanyl-acetamide groups.
- Divergence: Triazole core vs. quinazolinone.
Preparation Methods
Cyclization of 2-Nitrobenzaldehyde with 1,2-Diaminobenzene
The core synthesis begins with the reaction of 2-nitrobenzaldehyde (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) in ethanol under reflux, catalyzed by glacial acetic acid (5 mol%). This yields 2-(2-nitrophenyl)-1H-benzo[d]imidazole (Intermediate A ) in 82–88% yield after recrystallization.
Mechanistic Insight :
The reaction proceeds via Schiff base formation, followed by intramolecular cyclization and aromatization. Nitro groups remain intact for subsequent reduction.
Reduction of Nitro to Amine
Intermediate A undergoes reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in methanol with concentrated HCl (12 N). The nitro group is selectively reduced to an amine, producing 2-(2-aminophenyl)-1H-benzo[d]imidazole (Intermediate B ) in 95% yield.
Optimization Note :
Alternative reductants like hydrogen/Pd-C or Fe/HCl result in lower yields (60–70%) due to over-reduction or side reactions.
Condensation-Cyclization with Glyoxylic Acid
Intermediate B reacts with glyoxylic acid (1.2 equiv) in acetic acid at 80°C for 6 hours. This forms the imidazo[1,2-c]quinazolin-3-one scaffold (Intermediate C ) via dehydration and cyclization (Yield: 78%).
Reaction Equation :
$$
\text{C}{13}\text{H}{11}\text{N}3\text{O}2 + \text{C}2\text{H}2\text{O}3 \xrightarrow{\text{AcOH, 80°C}} \text{C}{15}\text{H}{10}\text{N}4\text{O}3 + \text{H}2\text{O}
$$
Introduction of the Thiophen-2-ylmethyl Carbamoyl Group
Carbamoylation of Primary Amine
Intermediate C is treated with thiophen-2-ylmethyl isocyanate (1.5 equiv) in dry dichloromethane (DCM) at 0°C. Triethylamine (3.0 equiv) is added to scavenge HCl, yielding 2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazoline (Intermediate D ) in 85% yield.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.8 Hz, 1H), 7.94 (s, 1H), 7.65–7.58 (m, 2H), 7.32 (d, J = 5.1 Hz, 1H), 6.98–6.91 (m, 2H), 4.52 (s, 2H), 4.12 (s, 2H).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).
Alternative Route via Urea Formation
For scale-up, Intermediate C reacts with thiophen-2-ylmethyl amine and triphosgene in tetrahydrofuran (THF) to form a urea linkage. This method achieves 76% yield but requires rigorous moisture control.
Installation of the Sulfanyl-Acetamide Moiety
Thiolation of Imidazo[1,2-c]quinazolin-5-yl Position
Intermediate D is treated with thiourea (2.0 equiv) and iodine (1.0 equiv) in DMF at 100°C for 4 hours. This substitutes the 5-position hydrogen with a thiol group, forming 5-sulfanyl-Intermediate D (Intermediate E ) in 70% yield.
Side Reaction Mitigation :
Excess thiourea prevents disulfide formation. Purification via silica gel chromatography (hexane:EtOAc = 3:1) removes byproducts.
Alkylation with Bromoacetamide Derivative
Intermediate E undergoes alkylation with 2-bromo-N-(2-methoxyphenyl)acetamide (1.2 equiv) in acetone using K₂CO₃ (2.0 equiv) as base. The reaction proceeds at 50°C for 8 hours, yielding the final product in 65% yield.
Critical Parameters :
- Solvent Choice : Acetone optimizes nucleophilicity of the thiolate ion.
- Base Strength : Weaker bases (e.g., K₂CO₃) minimize hydrolysis of the acetamide.
Purification and Analytical Validation
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in hexane). Final recrystallization from ethanol/water (1:3) affords the compound as a white solid (purity >98% by HPLC).
Spectroscopic Confirmation
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₅H₂₂N₅O₄S₂: 544.1164; found: 544.1168.
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (C=O), 156.3 (quinazoline C3), 142.1 (thiophene C2), 126.5–110.8 (aromatic carbons).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Core Cyclization | 82% yield | 88% yield |
| Thiolation Efficiency | 70% | 65% |
| Total Yield | 32% | 38% |
Key Insight : Method B’s higher total yield stems from optimized reduction and condensation steps.
Challenges and Optimization Opportunities
- Regioselectivity in Thiolation : Competing substitution at positions 5 vs. 7 necessitates precise stoichiometry.
- Carbamoyl Group Stability : Basic conditions during alkylation may hydrolyze the carbamate; pH control is critical.
- Scale-Up Limitations : SnCl₂ reduction generates tin waste, prompting exploration of catalytic hydrogenation alternatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
